molecular formula C10H16B2 B11920590 1-[2-(Borolan-1-yl)ethynyl]borolane CAS No. 62654-59-5

1-[2-(Borolan-1-yl)ethynyl]borolane

Cat. No.: B11920590
CAS No.: 62654-59-5
M. Wt: 157.9 g/mol
InChI Key: VEODIWIFAAGHSH-UHFFFAOYSA-N
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Description

1-[2-(Borolan-1-yl)ethynyl]borolane is an organoboron compound that features a boron atom bonded to an ethynyl group and another boron atom. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Borolan-1-yl)ethynyl]borolane can be synthesized through various methods, including the reaction of boronic esters with alkynes. One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by homologation to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Borolan-1-yl)ethynyl]borolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The boron atoms can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted borolanes.

Scientific Research Applications

1-[2-(Borolan-1-yl)ethynyl]borolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.

    Medicine: Research into boron-containing compounds has shown potential for applications in drug development, including cancer treatment.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[2-(Borolan-1-yl)ethynyl]borolane exerts its effects involves the interaction of the boron atoms with other molecules. The boron atoms can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The ethynyl group provides additional reactivity, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual boron-ethynyl structure, which provides distinct reactivity compared to other boron-containing compounds. This makes it a valuable tool in synthetic chemistry and various research applications .

Properties

CAS No.

62654-59-5

Molecular Formula

C10H16B2

Molecular Weight

157.9 g/mol

IUPAC Name

1-[2-(borolan-1-yl)ethynyl]borolane

InChI

InChI=1S/C10H16B2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-8H2

InChI Key

VEODIWIFAAGHSH-UHFFFAOYSA-N

Canonical SMILES

B1(CCCC1)C#CB2CCCC2

Origin of Product

United States

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